molecular formula C10H17NO2S B8589280 3-Ethynyl-1-(propane-2-sulfonyl)piperidine

3-Ethynyl-1-(propane-2-sulfonyl)piperidine

Cat. No. B8589280
M. Wt: 215.31 g/mol
InChI Key: IZUKVXLJEGRRDR-UHFFFAOYSA-N
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Patent
US09073922B2

Procedure details

To a solution of Example 10A (500 mg, 4.58 mmol) in dichloromethane (10 mL) was added triethylamine (2.55 mL, 18.32 mmol) followed by propane-2-sulfonyl chloride (1.306 g, 9.16 mmol) and the mixture was stirred for 3 hours. The mixture was concentrated and the residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by column chromatography (silica gel, 30% ethyl acetate in hexane) afforded the title compound. LCMS: 216.2 (M+H-Boc)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.306 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1)#[CH:2].C(N(CC)CC)C.[CH3:16][CH:17]([S:19](Cl)(=[O:21])=[O:20])[CH3:18]>ClCCl>[C:1]([CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([S:19]([CH:17]([CH3:18])[CH3:16])(=[O:21])=[O:20])[CH2:4]1)#[CH:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#C)C1CNCCC1
Name
Quantity
2.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.306 g
Type
reactant
Smiles
CC(C)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, 30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C1CN(CCC1)S(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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